molecular formula C12H18ClNO2 B13763828 Glycine, 2-phenyl-, butyl ester, hydrochloride, D,L- CAS No. 51581-15-8

Glycine, 2-phenyl-, butyl ester, hydrochloride, D,L-

Cat. No.: B13763828
CAS No.: 51581-15-8
M. Wt: 243.73 g/mol
InChI Key: BFORSUNVUHAXQT-UHFFFAOYSA-N
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Description

Glycine, 2-phenyl-, butyl ester, hydrochloride, D,L- (IUPAC: butyl 2-amino-2-phenylacetate hydrochloride) is a synthetic amino acid derivative characterized by a phenyl group at the α-carbon of glycine, a butyl ester moiety, and a hydrochloride salt form. The racemic D,L- mixture indicates equal parts of both enantiomers. This compound is structurally distinct due to the aromatic phenyl substitution, which enhances lipophilicity and may influence biological activity. Such modifications are common in pharmaceutical intermediates to optimize pharmacokinetic properties, such as membrane permeability or metabolic stability .

Properties

CAS No.

51581-15-8

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

(2-butoxy-2-oxo-1-phenylethyl)azanium;chloride

InChI

InChI=1S/C12H17NO2.ClH/c1-2-3-9-15-12(14)11(13)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,13H2,1H3;1H

InChI Key

BFORSUNVUHAXQT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of DL-Phenylglycine Esters

The starting point for preparing glycine, 2-phenyl-, butyl ester, hydrochloride, D,L- is the synthesis of DL-phenylglycine esters. These esters can be prepared by:

  • Direct esterification of DL-phenylglycine with the appropriate alcohol (butanol in this case) under acidic or catalytic conditions.
  • Nitrosation-reduction method , where a phenylacetic acid ester is reacted with a base and an organic nitrosating agent to yield a Z-nitrosated phenylacetic ester intermediate. This intermediate is then reduced to afford the DL-phenylglycine ester without the need for isolation or purification of intermediates.

This synthetic approach is efficient and suitable for scale-up, providing the racemic DL-phenylglycine ester needed for subsequent resolution steps.

Resolution of DL-Phenylglycine Esters

The key step to obtain the optically active D-isomer is the resolution of the racemic DL-phenylglycine esters. The process involves:

  • Treating the DL-phenylglycine ester with (+)-tartaric acid in a solvent mixture containing an alkanol (methanol, ethanol, or isopropanol) and water.
  • The (+)-hemitartrate salt of the D-phenylglycine ester selectively crystallizes out from the mixture.
  • The reaction is preferably conducted at ambient to slightly elevated temperatures (20 to 60 degrees Celsius), followed by controlled cooling to 0 to 20 degrees Celsius to promote steady crystallization.
  • Seeding the solution with a crystal of the desired pure D-salt enhances purity and yield.
  • The tartaric acid is used in stoichiometric or slight excess amounts (1 to 1.75 moles per mole of ester).

The concentration of the phenylglycine ester in the solvent mixture varies with the alkanol used, for example:

Solvent (with 10% water) Preferred Ester Concentration (% w/v)
Methanol ~15%
Ethanol 2% to 5%
Isopropanol (I.M.S.) 5% to 10%

The resolution process benefits from prolonged reaction times (several days) to allow partial racemization of the unwanted isomer, increasing overall yield of the desired D-isomer up to 130% based on the initial D-isomer content. Electron-donating solvents like dimethyl sulfoxide and acids accelerate this racemization.

Hydrolysis to D-Phenylglycine Hydrochloride

After resolution, the D-phenylglycine ester (+)-hemitartrate salt is hydrolyzed under acidic conditions to release the free D-phenylglycine or its hydrochloride salt:

  • Hydrolysis is performed in aqueous strong acid solutions such as hydrochloric acid, hydrobromic acid, sulfuric acid, or trifluoroacetic acid.
  • The reaction temperature ranges from 10 to 200 degrees Celsius, typically at the boiling point of the acid solution.
  • Hydrolysis of the hemitartrate salt directly avoids racemization that might occur if the free amino ester is isolated.
  • After hydrolysis, the solution is neutralized (e.g., with ammonium hydroxide) to precipitate the D-phenylglycine, which can be filtered and dried.
  • The resulting D-phenylglycine hydrochloride is obtained with high optical purity and good yield (e.g., 62% yield reported for methyl D-phenylglycinate hemitartrate hydrolyzed in hydrochloric acid).

Summary Table of Preparation Steps

Step Conditions/Details Outcome/Notes
Synthesis of DL-phenylglycine ester Esterification or nitrosation-reduction method; starting from phenylacetic acid esters Racemic DL-phenylglycine ester obtained
Resolution DL-ester + (+)-tartaric acid in aqueous alkanol (methanol, ethanol, or isopropanol), 20-60°C Selective crystallization of D-phenylglycine ester (+)-hemitartrate; racemization improves yield
Hydrolysis Boiling aqueous strong acid (e.g., hydrochloric acid), 10-200°C Hydrolysis of ester salt to D-phenylglycine hydrochloride with minimal racemization
Isolation Neutralization, filtration, drying Pure D-phenylglycine hydrochloride obtained

Research Findings and Notes

  • The resolution method using (+)-tartaric acid is advantageous due to the availability and cost-effectiveness of tartaric acid and the ability to obtain high optical purity in a single crystallization step.
  • Controlled temperature and solvent polarity are critical for optimal crystallization and yield.
  • Partial racemization during resolution can be harnessed to increase the overall yield of the desired D-isomer, especially when using co-solvents like dimethyl sulfoxide.
  • Hydrolysis of the hemitartrate salt rather than the free ester minimizes racemization, preserving optical purity.
  • The process is scalable and economically viable for industrial production of D-phenylglycine derivatives used in antibiotic synthesis.
  • The butyl ester derivative can be prepared similarly by selecting butanol in the esterification step, followed by the same resolution and hydrolysis protocols.

Chemical Reactions Analysis

Types of Reactions

(2-butoxy-2-oxo-1-phenylethyl)azanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Glycine tert-butyl ester hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its applications include:

  • Synthesis of Polypeptides : Glycine derivatives are essential in the synthesis of polypeptides and proteins. The tert-butyl ester protects the amino group during the synthesis process, allowing for selective reactions .
  • Inhibition of Enzymatic Activity : Recent studies have demonstrated that compounds derived from glycine tert-butyl ester can inhibit specific enzymes such as enteropeptidase. This inhibition can lead to therapeutic effects in conditions related to protein digestion and absorption, particularly in obesity management .
  • Development of Anticancer Agents : The compound has been utilized in the synthesis of novel anticancer agents. For instance, derivatives have shown potential in targeting cancer cell pathways by modulating enzyme activity that regulates cell proliferation .

Case Study: Anticancer Compound Synthesis

A notable study involved synthesizing a new class of anticancer compounds using glycine tert-butyl ester as a precursor. These compounds were evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxicity and potential as therapeutic agents .

Biochemical Research Applications

In biochemical research, glycine tert-butyl ester is used for:

  • Ergogenic Supplements : It has been identified as an ergogenic aid that influences anabolic hormone secretion and enhances physical performance during exercise. Its role in muscle recovery and damage prevention is well-documented .
  • Protein Structure Studies : The compound's ability to form stable interactions with other amino acids makes it valuable for studying protein folding and stability. Researchers utilize it to investigate how modifications affect protein conformation and function .

Glycine tert-butyl ester also finds applications in the cosmetic industry:

  • Moisturizing Agents : It is incorporated into formulations aimed at enhancing skin hydration and texture. Studies indicate that glycine derivatives can improve the sensory properties of creams and lotions, making them more appealing to consumers .
  • Stabilizers in Formulations : The compound acts as a stabilizer in emulsions, helping maintain product consistency over time. This property is essential for developing long-lasting cosmetic products .

Case Study: Cosmetic Product Development

A study investigated the formulation of a moisturizing cream incorporating glycine tert-butyl ester. The results showed improved hydration levels in participants after consistent use over four weeks, indicating its effectiveness as a cosmetic ingredient .

Mechanism of Action

The mechanism of action of (2-butoxy-2-oxo-1-phenylethyl)azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (α-carbon) Ester Chain Solubility (Water) Key Applications References
Glycine, 2-phenyl-, butyl ester, HCl Phenyl Butyl Low Drug delivery intermediates
Glycine tert-butyl ester HCl None tert-Butyl Moderate Peptide synthesis
p-Hydroxyphenylglycine methyl ester HCl 4-Hydroxyphenyl Methyl High Antibiotic synthesis
Glycine lauryl ester HCl None Dodecyl Very low Lipid-based formulations
DAPT Phenyl + fluorophenyl tert-Butyl Low Notch inhibitor

Biological Activity

Glycine, 2-phenyl-, butyl ester, hydrochloride, D,L- is a compound of interest due to its potential biological activities, particularly in the context of neurotransmission and pain modulation. This article reviews various studies that elucidate the biological effects and mechanisms of action of this compound, supported by data tables and relevant case studies.

Overview of Glycine Derivatives

Glycine is a non-essential amino acid that plays a crucial role in various physiological processes. Its derivatives, such as Glycine, 2-phenyl-, butyl ester, hydrochloride, have been synthesized to enhance specific biological activities. This compound is particularly noted for its interactions with glycine transporters, which are critical for maintaining glycine levels in the central nervous system.

The primary mechanism by which Glycine, 2-phenyl-, butyl ester, hydrochloride exerts its effects is through the inhibition of glycine transporters (GlyT). Research indicates that this compound selectively inhibits GlyT2 with a high affinity (IC50 = 16 nM), leading to increased synaptic concentrations of glycine. This action is significant for analgesic effects in models of chronic pain .

Table 1: Inhibition Potency of GlyT Transporters

CompoundGlyT1 IC50 (nM)GlyT2 IC50 (nM)Selectivity Ratio
Glycine, 2-phenyl-, butyl ester>100016High
GT-0198>1000105Moderate

Biological Effects

Analgesic Properties
Studies have demonstrated that Glycine, 2-phenyl-, butyl ester can ameliorate hyperalgesia and allodynia in rodent models. The compound's ability to inhibit GlyT2 allows for sustained glycine levels at inhibitory synapses, which enhances pain relief without significant side effects .

Neurotransmission Modulation
The compound also plays a role in modulating neurotransmission. By increasing glycine availability in the synaptic cleft, it facilitates inhibitory neurotransmission, which is crucial for balancing excitatory signals in the brain. This modulation can potentially lead to therapeutic applications in conditions characterized by excitatory neurotransmitter overload .

Case Studies

  • Chronic Pain Model : In a study using a rat model of chronic pain induced by nerve ligation, administration of Glycine, 2-phenyl-, butyl ester resulted in significant reductions in pain responses compared to control groups. The compound's action was attributed to its selective inhibition of GlyT2, leading to increased glycinergic signaling .
  • Neuroprotection : Another investigation explored the neuroprotective effects of this compound against excitotoxicity induced by glutamate. The results indicated that elevated glycine levels could counteract neuronal damage by enhancing inhibitory signaling pathways .

Q & A

How can researchers optimize the synthesis of D,L-2-phenylglycine butyl ester hydrochloride to maximize yield and purity?

Methodological Answer:
The synthesis of glycine ester hydrochlorides typically involves reacting glycine with an alcohol (e.g., butanol for the butyl ester) under acidic conditions. For D,L-2-phenylglycine butyl ester hydrochloride:

  • Step 1: React glycine with 2-phenylbutanol in the presence of HCl gas or concentrated hydrochloric acid. Excess alcohol (2-phenylbutanol) drives esterification .
  • Step 2: Purify the crude product via recrystallization using ethanol or methanol to remove unreacted glycine and byproducts. Purity can be assessed by silver nitrate titration (≥98% purity) .
  • Critical Factors: Control reaction temperature (20–25°C) to minimize diketopiperazine formation, a common side reaction in glycine esters .

What advanced analytical techniques are recommended for characterizing D,L-2-phenylglycine butyl ester hydrochloride?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify esterification (e.g., butyl ester peaks at δ 0.9–1.7 ppm for CH3_3 and CH2_2 groups) and the presence of the 2-phenyl moiety (aromatic protons at δ 7.2–7.4 ppm) .
    • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and salt formation (HCl coordination) .
  • Purity Assessment:
    • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

How does the hydrochloride salt form impact the compound’s stability in aqueous solutions?

Methodological Answer:
The hydrochloride salt enhances water solubility but increases susceptibility to hydrolysis.

  • Experimental Design for Stability Testing:
    • Prepare buffered solutions (pH 1–9) and incubate the compound at 25°C and 40°C.
    • Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours).
    • Key Finding: Hydrolysis accelerates at pH > 7, yielding free glycine and 2-phenylbutanol. Stabilize formulations at pH 4–6 .

What is the role of D,L-2-phenylglycine butyl ester hydrochloride in solid-phase peptide synthesis (SPPS)?

Methodological Answer:
This compound acts as a protected glycine derivative:

  • Ester as a Temporary Protecting Group: The butyl ester shields the carboxyl group during peptide chain elongation.
  • Deprotection: Use mild acidic conditions (e.g., 4N HCl/dioxane) to cleave the ester without disrupting other protecting groups (e.g., Fmoc) .
  • Application Note: The 2-phenyl group may sterically hinder racemization, making it suitable for synthesizing chiral peptides .

How can researchers resolve the D and L enantiomers for studying stereospecific biological activity?

Methodological Answer:

  • Chiral Chromatography: Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase. Adjust flow rate (1 mL/min) and monitor elution times .
  • Enzymatic Resolution: Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer. For example, L-specific hydrolysis yields D-ester and free L-glycine .

What are the challenges in scaling up the synthesis of D,L-2-phenylglycine butyl ester hydrochloride for preclinical studies?

Methodological Answer:

  • Key Challenges:
    • Byproduct Formation: Diketopiperazine formation increases at higher temperatures. Mitigate by maintaining strict temperature control (<30°C) .
    • Purification at Scale: Replace recrystallization with flash chromatography (silica gel, ethyl acetate/hexane gradient) to handle larger batches .
  • Quality Control: Implement in-line FTIR to monitor reaction progress and minimize batch variability .

How does the 2-phenyl substitution influence the compound’s interaction with biological targets?

Methodological Answer:
The 2-phenyl group enhances lipophilicity, potentially improving membrane permeability.

  • Experimental Validation:
    • LogP Measurement: Use shake-flask method (octanol/water) to determine partitioning. Compare with unsubstituted glycine esters.
    • Cellular Uptake Assay: Treat cultured cells with fluorescently labeled derivatives and quantify intracellular accumulation via flow cytometry .

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